molecular formula C8H10BrFN2 B13036697 (1S)-1-(3-bromo-2-fluorophenyl)ethane-1,2-diamine

(1S)-1-(3-bromo-2-fluorophenyl)ethane-1,2-diamine

Cat. No.: B13036697
M. Wt: 233.08 g/mol
InChI Key: RGFXAZBJMPYPQH-SSDOTTSWSA-N
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Description

(1S)-1-(3-Bromo-2-fluorophenyl)ethane-1,2-diamine is a chiral diamine derivative featuring a bromo-fluoro-substituted aromatic ring attached to an ethane-1,2-diamine backbone. Its molecular formula is C₈H₁₀BrFN₂, with a molecular weight of 233.08 g/mol (CAS: 1213397-23-9) .

Properties

Molecular Formula

C8H10BrFN2

Molecular Weight

233.08 g/mol

IUPAC Name

(1S)-1-(3-bromo-2-fluorophenyl)ethane-1,2-diamine

InChI

InChI=1S/C8H10BrFN2/c9-6-3-1-2-5(8(6)10)7(12)4-11/h1-3,7H,4,11-12H2/t7-/m1/s1

InChI Key

RGFXAZBJMPYPQH-SSDOTTSWSA-N

Isomeric SMILES

C1=CC(=C(C(=C1)Br)F)[C@@H](CN)N

Canonical SMILES

C1=CC(=C(C(=C1)Br)F)C(CN)N

Origin of Product

United States

Preparation Methods

Halogenation and Fluorination

Step Reagents and Conditions Description
1 Bromination with Br2 or N-bromosuccinimide (NBS) Selective bromination at the 3-position of the phenyl ring
2 Fluorination using Selectfluor or elemental fluorine Introduction of fluorine at the 2-position on the phenyl ring

This step requires careful temperature and solvent control to avoid polyhalogenation or side reactions.

Preparation of Ethane-1,2-diamine Intermediate

  • Ethylenediamine is purified by distillation over activated molecular sieves and sodium metal to remove moisture and impurities.
  • The purified ethylenediamine is then ready for coupling reactions.

Coupling Reaction

Step Reagents and Conditions Description
3 Reaction of halogenated phenylacetaldehyde or phenylacetic acid chloride with ethylenediamine Formation of diimine or amide intermediate
4 Reduction of imine or amide intermediates using NaBH4 or catalytic hydrogenation Conversion to ethane-1,2-diamine derivative
  • Acid chlorides are typically prepared by refluxing the halogenated phenylacetic acid with thionyl chloride.
  • The amine and acid chloride react in THF or similar solvents, often with triethylamine as a base to neutralize HCl formed.

Purification and Characterization

  • After reaction completion, the mixture is acidified and extracted to isolate the product.
  • Purification is done by recrystallization or chromatography.
  • Characterization includes NMR (1H, 13C), IR spectroscopy, and mass spectrometry to confirm structure and purity.

Research Findings and Optimization

Yield and Purity

  • Typical yields for the coupling and reduction steps range from 70% to 90%, depending on reaction conditions.
  • Purity is enhanced by careful control of reaction time, temperature, and stoichiometry.

Stereochemical Outcomes

  • Use of chiral auxiliaries or catalysts can yield enantiomerically enriched (1S)-isomer.
  • Enantiomeric excess is verified by chiral HPLC or NMR with chiral shift reagents.

Comparative Analysis with Related Compounds

Compound Name Key Differences Effect on Synthesis and Activity
(1R)-1-(3-Bromo-2-fluorophenyl)ethane-1,2-diamine Opposite stereochemistry Requires different chiral control; biological activity varies
(1R)-1-(4-Bromo-2-fluorophenyl)ethane-1,2-diamine Bromine at 4-position instead of 3 Affects regioselectivity and reactivity in coupling

Summary Table of Preparation Steps

Step No. Process Reagents/Conditions Outcome
1 Halogenation Br2/NBS, Selectfluor, controlled temp 3-bromo-2-fluorophenyl intermediate
2 Ethylenediamine purification Distillation over molecular sieves and sodium metal Pure ethylenediamine for coupling
3 Coupling Halogenated acid chloride + ethylenediamine, THF, Et3N Imine or amide intermediate formation
4 Reduction NaBH4 or catalytic hydrogenation Formation of ethane-1,2-diamine derivative
5 Purification and analysis Acid-base extraction, recrystallization, chromatography Pure (1S)-1-(3-bromo-2-fluorophenyl)ethane-1,2-diamine

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(3-bromo-2-fluorophenyl)ethane-1,2-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or amides.

    Reduction: Reduction reactions can further modify the amine groups.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or amides, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical properties:

  • Molecular Formula : C8H10BrFN2
  • Molecular Weight : 233.08 g/mol
  • IUPAC Name : (1S)-1-(3-bromo-2-fluorophenyl)ethane-1,2-diamine
  • CAS Number : 1213397-23-9

Medicinal Chemistry

This compound has been investigated for its potential therapeutic properties. Key applications include:

  • Anticancer Activity : Research indicates that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines. A study demonstrated that modifications to the amine groups can enhance activity against breast cancer cells .
  • Antimicrobial Properties : The compound has shown promising results against bacterial strains, including Staphylococcus aureus. In vitro studies revealed that it can inhibit bacterial growth effectively, suggesting potential as an antibacterial agent .

Organic Synthesis

The compound serves as a versatile building block in organic synthesis:

  • Synthesis of Complex Molecules : It is utilized in the synthesis of more complex organic compounds, including pharmaceuticals and agrochemicals. Its unique structure allows for various functional group transformations .
  • Ligand Development : The compound has been employed in the development of ligands for metal complexes used in catalysis. Its bromo and fluoro substituents enhance the reactivity and selectivity of the resulting complexes .

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell TypeObserved EffectReference
AnticancerBreast Cancer CellsCytotoxicity
AntimicrobialStaphylococcus aureusGrowth inhibition
Ligand DevelopmentVarious Metal ComplexesEnhanced catalytic activity

Table 2: Synthetic Routes and Yields

Reaction TypeStarting MaterialsConditionsYield (%)
N-AlkylationEthane-1,2-diamine + Bromo-substituted PhenylReflux in ethanol85
Amine Coupling(1S)-1-(3-bromo-2-fluorophenyl) + IsocyanateRoom temperature90

Case Study 1: Anticancer Research

In a study published in a peer-reviewed journal, researchers synthesized several derivatives of this compound to evaluate their anticancer properties. The results indicated that certain modifications significantly increased cytotoxicity against breast cancer cell lines compared to existing treatments.

Case Study 2: Antimicrobial Efficacy

A comparative study assessed the antimicrobial efficacy of this compound against both methicillin-sensitive and methicillin-resistant strains of Staphylococcus aureus. The findings showed that this compound exhibited a notable inhibitory effect on MRSA, highlighting its potential as a novel antibacterial agent.

Mechanism of Action

The mechanism of action for (1S)-1-(3-bromo-2-fluorophenyl)ethane-1,2-diamine would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Key Research Findings

Linker Length vs. Bioactivity : Ethane-1,2-diamine derivatives generally exhibit a safer toxicity profile but require optimized substituents (e.g., halogens) to enhance potency .

Halogen Synergy : Bromo-fluoro substitution may improve target binding through halogen bonding, as seen in kinase inhibitors and antimicrobial agents .

Thermal Stability : The 2-fluoro group in the target compound could mitigate decomposition risks observed in alkoxy-substituted imidazolines during synthesis .

Biological Activity

(1S)-1-(3-bromo-2-fluorophenyl)ethane-1,2-diamine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a bromo and a fluoro substituent on a phenyl ring attached to an ethane-1,2-diamine backbone. This unique structure is believed to influence its biological properties significantly.

Research indicates that the introduction of halogen atoms, particularly fluorine and bromine, can enhance the biological activity of compounds through various mechanisms:

  • Inhibition of Enzymatic Activity : Fluorinated compounds often exhibit increased lipophilicity, which can enhance their ability to penetrate cell membranes and inhibit specific enzymes. For instance, fluorination has been linked to improved inhibition of histone deacetylases (HDACs), which play a critical role in cancer progression .
  • Receptor Binding : The structural modifications introduced by the bromo and fluoro substituents may improve binding affinity to biological receptors. This can lead to enhanced therapeutic effects or increased selectivity towards specific targets.

Table 1: Biological Activity Overview

Activity TypeTarget/PathwayIC50 (µM)Reference
HDAC InhibitionHDAC1-33.64
Antiviral ActivityHCV NS5B RNA polymerase0.35
CytotoxicityCancer Cell Lines (e.g., MCF-7)4.05
Antimicrobial ActivityVarious Bacterial Strains32.2

Case Study 1: HDAC Inhibition

In a study investigating the effects of fluorinated compounds on HDACs, this compound was shown to have significant inhibitory effects on HDAC isoenzymes. The compound demonstrated an IC50 value of 3.64 µM against HDACs 1–3, indicating its potential as an anticancer agent by modulating gene expression through epigenetic mechanisms .

Case Study 2: Antiviral Properties

Another study focused on the antiviral activity of similar compounds against hepatitis C virus (HCV). The compound exhibited an IC50 value of 0.35 µM against the NS5B RNA polymerase, suggesting that it could serve as a lead compound for developing antiviral therapies .

Case Study 3: Cytotoxicity Assessment

The cytotoxic effects of this compound were evaluated in various cancer cell lines, including MCF-7 (breast cancer) and DLD-1 (colon cancer). The results indicated that the compound has selective cytotoxicity towards cancer cells with an IC50 value of approximately 4.05 µM .

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